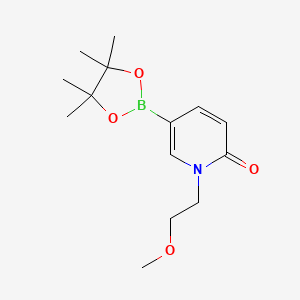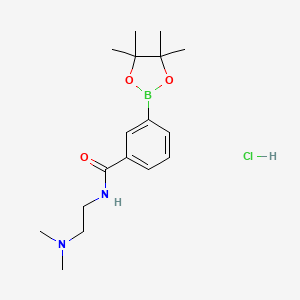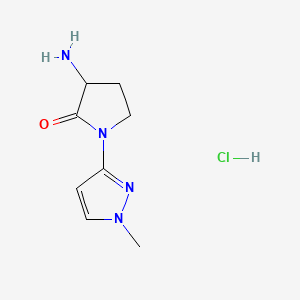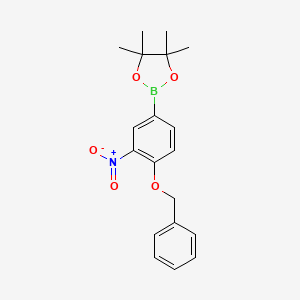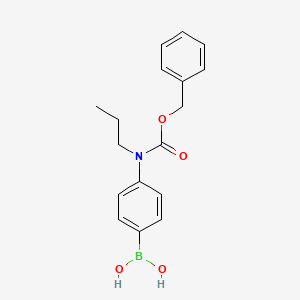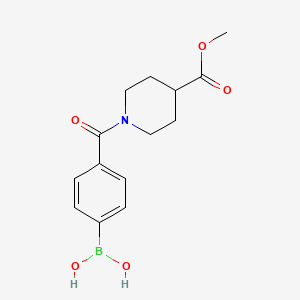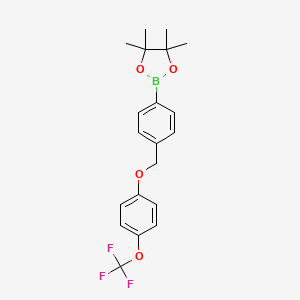
4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a chemical compound notable for its utility in organic synthesis and potential applications in medicinal chemistry. The presence of a dioxaborolane moiety makes it particularly interesting for its reactivity and potential as a building block in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction between 4-(bromomethyl)phenyl trifluoromethoxybenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under inert conditions to facilitate the coupling reaction. Industrial Production Methods: For large-scale production, modifications of the reaction conditions to enhance yield and purity are employed. This might involve the use of specific ligands with the palladium catalyst or the optimization of temperature and reaction times to scale up the synthesis efficiently.
化学反应分析
Types of Reactions It Undergoes: 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used: Oxidation of this compound can be carried out using reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve the use of hydride donors like lithium aluminum hydride. Major Products Formed: The products formed from these reactions can vary widely depending on the conditions and reagents used. In oxidation reactions, potential products include carboxylic acids or other oxidized derivatives, while reduction reactions typically yield alcohols or corresponding reduced forms of the compound.
科学研究应用
Chemistry: In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity makes it suitable for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Biology and Medicine: Researchers explore its potential as a pharmacophore in medicinal chemistry. It holds promise in drug discovery for designing inhibitors or modulators of specific biological pathways. Industry: Beyond research, its derivatives might be applied in the development of advanced materials or as intermediates in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects largely depends on its chemical reactivity. For instance, in a Suzuki-Miyaura coupling reaction, the boron moiety plays a critical role in facilitating the formation of carbon-carbon bonds. In medicinal chemistry, its mechanism would involve interactions with specific molecular targets, potentially affecting the activity of enzymes or receptors.
相似化合物的比较
Similar Compounds: Compounds like 4,4,5,5-Tetramethyl-2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane and 4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)-1,3,2-dioxaborolane share structural similarities. Uniqueness: The trifluoromethoxyphenoxy group in 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific synthetic applications that other similar compounds might not be ideal for.
That's quite the chemical deep dive. If you have more questions or need further elaboration, I'm here to help. How's that for some synthetic chemistry?
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-14(6-8-15)13-25-16-9-11-17(12-10-16)26-20(22,23)24/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYSODCIABKUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
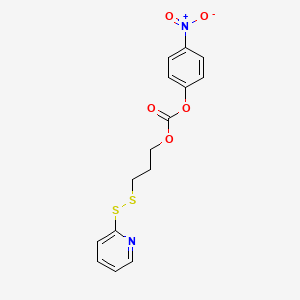
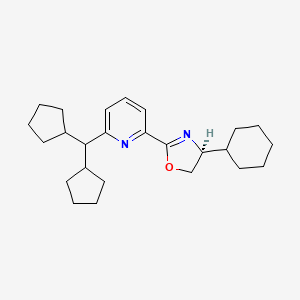
![3H-3-Azadibenzo[g,ij]naphtho[2,1,8-cde]azulene](/img/structure/B8248004.png)
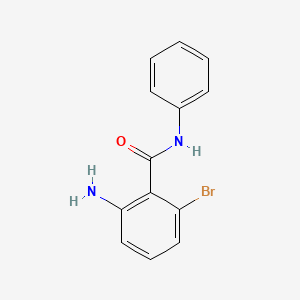
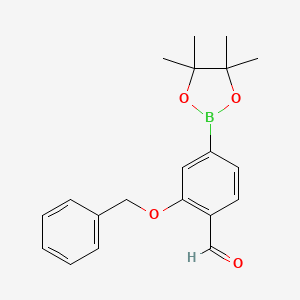
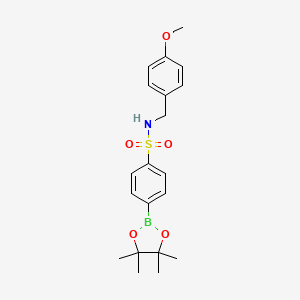
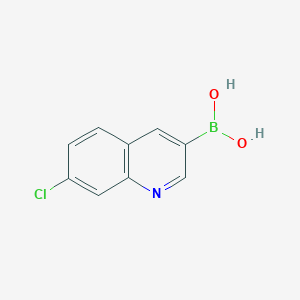
![8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine](/img/structure/B8248043.png)
